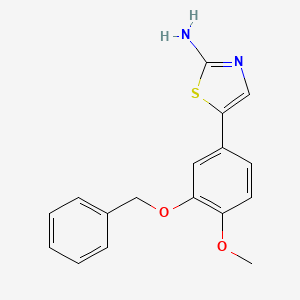
Cyclotetracontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclotetracontane is a large cycloalkane with the molecular formula C₄₀H₈₀ . It is a macrocyclic compound, meaning it contains a large ring structure. This compound is notable for its stability and unique structural properties, which make it an interesting subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of large cycloalkanes like cyclotetracontane can be challenging due to the difficulty in bringing the ends of a long hydrocarbon chain together to form a ring. One common method involves the high-dilution technique, where the concentration of reactants is kept very low to favor intramolecular cyclization over intermolecular reactions . This method helps in achieving the desired ring closure by reducing the chances of the ends reacting with other molecules instead of forming a ring.
Industrial Production Methods
Industrial production of this compound is not common due to its limited applications and the complexity of its synthesis. when required, it can be synthesized using advanced organic synthesis techniques that involve careful control of reaction conditions to ensure the formation of the desired macrocyclic structure.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclotetracontane, like other cycloalkanes, can undergo various chemical reactions, including:
Oxidation: Cycloalkanes can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert cycloalkanes to alkanes.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms in the cycloalkane are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Halogenation typically uses halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes.
Substitution: Haloalkanes.
Wissenschaftliche Forschungsanwendungen
Cyclotetracontane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the properties and reactions of large cycloalkanes.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its large ring structure.
Industry: Used in the synthesis of specialized materials and as a reference compound in analytical chemistry.
Wirkmechanismus
The mechanism of action of cyclotetracontane in chemical reactions involves the interaction of its large ring structure with various reagents. The stability of the ring can influence the reaction pathways and the types of products formed. In biological systems, its interactions with molecular targets can be studied to understand its potential effects and applications.
Vergleich Mit ähnlichen Verbindungen
Cyclotetracontane can be compared with other large cycloalkanes such as cyclotetradecane (C₁₄H₂₈) and cyclohexadecane (C₁₆H₃₂). These compounds share similar structural properties but differ in ring size and stability. This compound’s larger ring size makes it unique and provides different chemical and physical properties compared to smaller cycloalkanes .
List of Similar Compounds
- Cyclotetradecane (C₁₄H₂₈)
- Cyclohexadecane (C₁₆H₃₂)
- Cyclooctadecane (C₁₈H₃₆)
Eigenschaften
CAS-Nummer |
297-54-1 |
|---|---|
Molekularformel |
C40H80 |
Molekulargewicht |
561.1 g/mol |
IUPAC-Name |
cyclotetracontane |
InChI |
InChI=1S/C40H80/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-40H2 |
InChI-Schlüssel |
AKOZSKYOLYZEAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolo[3,4-b]indole](/img/structure/B14762832.png)

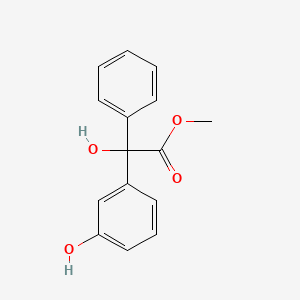
![Carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI)](/img/structure/B14762846.png)
![(1R,3R,4R,9S,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,14-diol](/img/structure/B14762852.png)
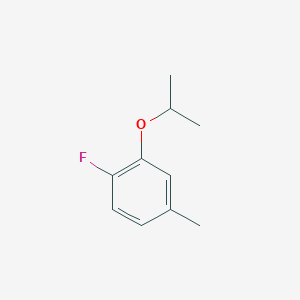
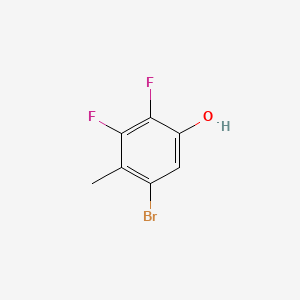

![2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid](/img/structure/B14762896.png)
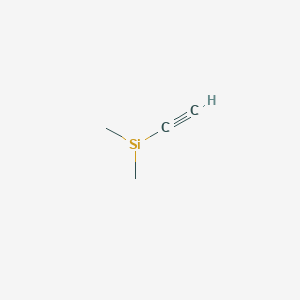
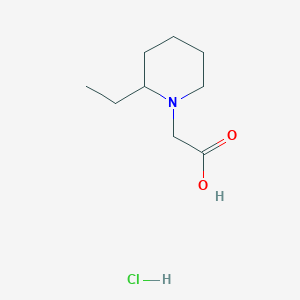
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-cyano-1-ethyl-, ethyl ester](/img/structure/B14762909.png)

